molecular formula C15H16O3 B7725999 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid

Cat. No.: B7725999
M. Wt: 244.28 g/mol
InChI Key: AMAIBZFFHTURTF-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a hydroxy-cyclohexylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid typically involves the reaction of a benzoic acid derivative with a hydroxy-cyclohexylethynyl precursor. The reaction conditions often require the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hydroxy-cyclohexylethynyl group under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is unique due to its combination of a hydroxy-cyclohexylethynyl group with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14(17)13-6-4-5-12(11-13)7-10-15(18)8-2-1-3-9-15/h4-6,11,18H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAIBZFFHTURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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